molecular formula C16H15NO B8702160 1-(5-Indanyl)-2-(3-pyridyl)ethanone CAS No. 99466-43-0

1-(5-Indanyl)-2-(3-pyridyl)ethanone

Cat. No.: B8702160
CAS No.: 99466-43-0
M. Wt: 237.30 g/mol
InChI Key: JPEZMIFKLNWZTB-UHFFFAOYSA-N
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Description

1-(5-Indanyl)-2-(3-pyridyl)ethanone is a ketone derivative featuring a 5-indanyl group (a bicyclic aromatic system) linked to a 3-pyridyl moiety via an ethanone bridge. Its molecular formula is C₁₆H₁₅NO, with a molecular weight of 237.30 g/mol. This compound has a melting point of 55–56°C and is synthesized via bromination of precursor ketones in acetic acid, followed by purification .

Key structural attributes:

  • 3-Pyridyl group: Imparts hydrogen-bonding capacity and metabolic stability.
  • Ethanone bridge: Provides a planar geometry conducive to intermolecular interactions.

This compound is a precursor in synthesizing thiazole derivatives with reported analgesic, anti-inflammatory, and anti-ulcer activities .

Properties

CAS No.

99466-43-0

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C16H15NO/c18-16(9-12-3-2-8-17-11-12)15-7-6-13-4-1-5-14(13)10-15/h2-3,6-8,10-11H,1,4-5,9H2

InChI Key

JPEZMIFKLNWZTB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CC3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 1-(5-Indanyl)-2-(3-pyridyl)ethanone with structurally related ethanone derivatives:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities Reference
This compound R₁ = 5-Indanyl, R₂ = 3-Pyridyl 237.30 55–56 Precursor for thiazole derivatives (analgesic/anti-inflammatory)
1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone R₁ = 3,4-Dimethoxyphenyl, R₂ = 3-Pyridyl 287.33 114–115 Intermediate in antipsychotic drug synthesis
1-(4-Fluorophenyl)-2-(3-pyridyl)ethanone R₁ = 4-Fluorophenyl, R₂ = 3-Pyridyl 229.25 Oily substance Studied for metabolic stability
1-(5,6,7,8-Tetrahydro-2-naphthyl)-2-(3-pyridyl)ethanone R₁ = Tetrahydro-naphthyl, R₂ = 3-Pyridyl 263.35 65–66 Potential CNS penetration enhancer
2-Bromo-1-(5-indanyl)-2-(3-pyridyl)ethanone Brominated derivative 316.20 177–178 Intermediate in heterocyclic synthesis
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone R₁ = 5-Nitroindole, R₂ = 4-Nitrothiophenyl 397.35 N/A Antimalarial (pIC₅₀ = 8.2129 vs. chloroquine pIC₅₀ = 7.5528)

Key Observations :

  • Thermal Stability : Brominated derivatives exhibit higher melting points (e.g., 177–178°C), suggesting enhanced crystallinity and stability .
  • Bioactivity : Substitutions with nitro groups (e.g., in indolyl derivatives) significantly enhance antimalarial potency .

Comparison of Yields :

Compound Synthetic Route Yield (%)
This compound Bromination/acylation 82
JWH-250 Friedel-Crafts 58
1-(5-Nitroindol-3-yl)-2-(4-nitrothiophenyl)ethanone SN2 reaction 60–70

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